

# A Comparative Spectroscopic Analysis of 2-Acetylpyrrole and its N-Substituted Analogs

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## Compound of Interest

Compound Name: 2-Acetyl-1-tosylpyrrole

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## For Immediate Publication

[City, State] – [Date] – A comprehensive spectroscopic comparison of 2-acetylpyrrole and its N-methylated analog, 2-acetyl-1-methylpyrrole, is presented to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of this class of compounds. This guide provides a detailed analysis of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data, highlighting the influence of the N-substituent on the spectroscopic properties of the pyrrole ring. While experimental data for **2-acetyl-1-tosylpyrrole** was not readily available, this guide offers a predictive analysis of its expected spectroscopic features based on the data of 1-tosylpyrrole and 2-acetylpyrrole.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-acetylpyrrole and its N-methyl analog.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	H-3 (ppm)	H-4 (ppm)	H-5 (ppm)	-COCH <sub>3</sub> (ppm)	N-CH <sub>3</sub> (ppm)
2-Acetyl-1-methylpyrrole[1][2]	~6.93	~6.30	~7.08	~2.44	-
2-Acetyl-1-methylpyrrole[3]	~6.85	~6.15	~6.65	~2.40	~3.85

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	-COCH <sub>3</sub> (ppm)	C=O (ppm)	N-CH <sub>3</sub> (ppm)
2-Acetyl-1-methylpyrrole[1]	~132.2	~110.5	~117.5	~125.6	~25.4	~188.5	-
2-Acetyl-1-methylpyrrole[3]	~132.0	~110.0	~120.0	~128.0	~27.0	~189.0	~36.0

Table 3: IR Spectroscopic Data (cm<sup>-1</sup>)

Compound	N-H Stretch	C=O Stretch	C-H Aromatic Stretch
2-Acetylpyrrole[4][5]	~3200-3400	~1650	~3100
2-Acetyl-1-methylpyrrole[6]	-	~1660	~3100

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragmentation Peaks
2-Acetylpyrrole <sup>[1]</sup>	109	94, 66, 43
2-Acetyl-1-methylpyrrole <sup>[7]</sup>	123	108, 80, 43

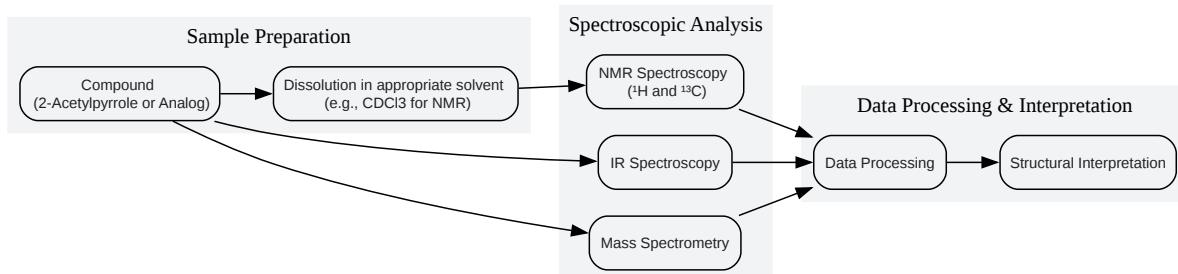
## Predicted Spectroscopic Data for 2-Acetyl-1-tosylpyrrole

Based on the available data for 1-tosylpyrrole<sup>[8][9]</sup> and 2-acetylpyrrole, the following spectroscopic characteristics for **2-acetyl-1-tosylpyrrole** can be predicted:

- <sup>1</sup>H NMR: The pyrrole protons are expected to be shifted downfield compared to 2-acetylpyrrole due to the electron-withdrawing nature of the tosyl group. The tosyl group's aromatic protons would appear in the range of 7.3-7.9 ppm, and the methyl protons of the tosyl group would be around 2.4 ppm.
- <sup>13</sup>C NMR: The pyrrole carbons would also experience a downfield shift. The carbons of the tosyl group would be observable in the aromatic region (120-150 ppm), with the methyl carbon appearing around 21 ppm.
- IR Spectroscopy: The spectrum would lack an N-H stretching band. The C=O stretch would likely be at a slightly higher wavenumber than in 2-acetylpyrrole. Characteristic sulfonyl group (SO<sub>2</sub>) stretches would be present around 1350 and 1160 cm<sup>-1</sup>.
- Mass Spectrometry: The molecular ion peak would be at m/z 265. Common fragmentation patterns would likely involve the loss of the tosyl group (m/z 155) and the acetyl group.

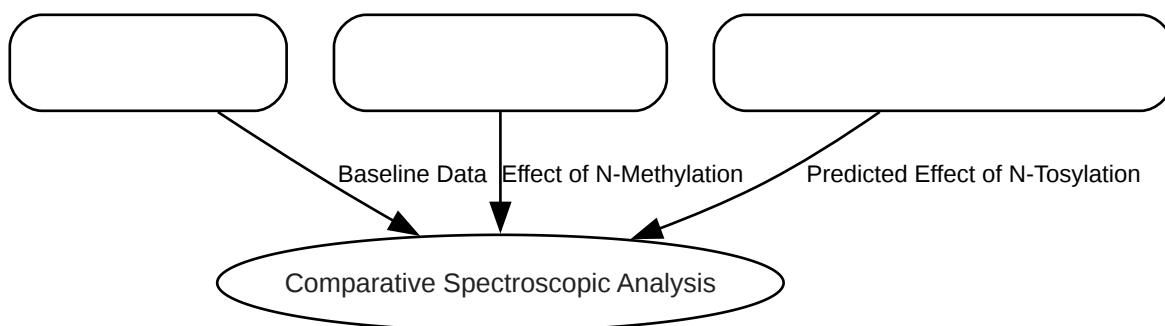
## Experimental Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical comparison of the studied compounds.



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Caption: General experimental workflow for the spectroscopic analysis of pyrrole analogs.



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Caption: Logical relationship for the spectroscopic comparison of 2-acetylpyrrole and its analogs.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 300 MHz or 500 MHz spectrometer.
- $^1\text{H}$  NMR Acquisition: Standard pulse sequences were used. Data was acquired with a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse program was utilized. Data was acquired with a spectral width of -10 to 220 ppm, with a larger number of scans to achieve a good signal-to-noise ratio.

### Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
- Data Acquisition: The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum was recorded and automatically subtracted from the sample spectrum.

### Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced via direct infusion or after separation by gas chromatography (GC).
- Instrumentation: An electron ionization (EI) mass spectrometer was used.
- Data Acquisition: Mass spectra were recorded in the  $\text{m/z}$  range of 40-500. The ionization energy was set to 70 eV.

This guide provides a foundational spectroscopic comparison for 2-acetylpyrrole and its N-methyl analog, offering valuable insights for researchers working with these and related heterocyclic compounds. The predictive analysis for **2-acetyl-1-tosylpyrrole** serves as a useful starting point for its future characterization.

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